
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethoxy group, and a carboxylic acid group attached to a cyclohexane ring
Vorbereitungsmethoden
One common method is the trifluoromethoxylation reaction, which has been facilitated by the development of new reagents that make the process more accessible . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. The use of advanced techniques and equipment ensures the efficient and cost-effective synthesis of the compound.
Analyse Chemischer Reaktionen
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the trifluoromethoxy group can participate in hydrophobic interactions, and the carboxylic acid group can engage in ionic interactions. These interactions influence the compound’s behavior and effects in different environments.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in its chemical behavior.
The presence of the trifluoromethoxy group in this compound imparts unique properties that make it distinct from these similar compounds.
Eigenschaften
Molekularformel |
C8H11F3O4 |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O4/c9-8(10,11)15-5-1-3-7(14,4-2-5)6(12)13/h5,14H,1-4H2,(H,12,13) |
InChI-Schlüssel |
DARDLEGGQMGUEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1OC(F)(F)F)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate](/img/structure/B12277746.png)
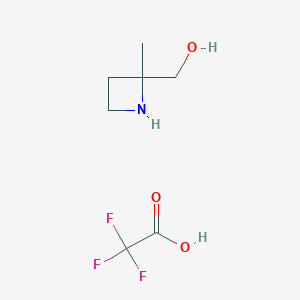
![Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12277755.png)
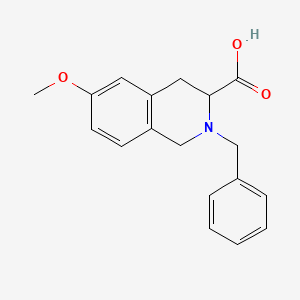
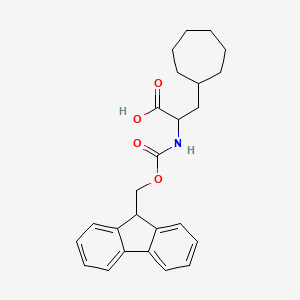
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B12277785.png)
methyl]tetrahydropyran-4-carboxylate](/img/structure/B12277788.png)
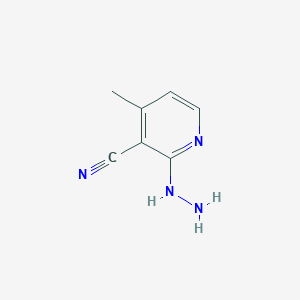


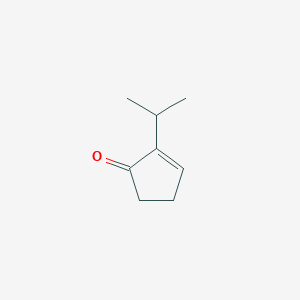
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12277826.png)
![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12277839.png)
